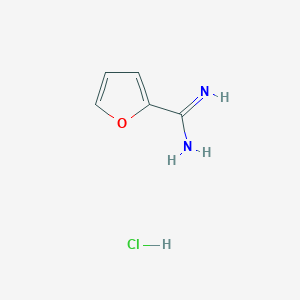
2-Metil-3-nitrobenzonitrilo
Descripción general
Descripción
2-Methyl-3-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitrobenzonitrile involves the nitration of o-toluonitrile with NO2+ BF4- . Another synthetic route involves the reaction of 1-Bromo-2-methylbenzene with Ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrobenzonitrile is stabilized by van der Waals interactions . The molecular formula is C8H6N2O2 .Chemical Reactions Analysis
2-Methyl-3-nitrobenzonitrile is formed by nitration of o-toluonitrile with NO2+ BF4- . The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group.Physical And Chemical Properties Analysis
2-Methyl-3-nitrobenzonitrile has a molecular weight of 162.15 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 269.8±28.0 °C at 760 mmHg . The flash point is 117.0±24.0 °C .Aplicaciones Científicas De Investigación
Cristalografía
El 2-Metil-3-nitrobenzonitrilo se ha utilizado en cristalografía para estudiar la estabilización de estructuras cristalinas mediante interacciones de van der Waals . Su geometría molecular y estructura electrónica se pueden analizar para comprender las fuerzas intermoleculares que influyen en la formación y estabilidad de las redes cristalinas.
Síntesis orgánica
Este compuesto sirve como intermedio en la síntesis orgánica . Se puede utilizar para preparar varios compuestos heterocíclicos, como los tetrazoles, que tienen aplicaciones en productos farmacéuticos y agroquímicos. El grupo nitro en la molécula proporciona un sitio reactivo para futuras transformaciones químicas.
Química computacional
En química computacional, el this compound se utiliza para modelar y simular la dinámica molecular . Programas como Amber y GROMACS utilizan este compuesto para realizar cálculos de química cuántica, ayudando a los investigadores a predecir el comportamiento de las moléculas en diferentes entornos.
Investigación en fotocromismo
Los derivados del compuesto se estudian por sus propiedades fotocrómicas . La investigación en esta área explora el cambio reversible de color de estos compuestos cuando se exponen a la luz, lo que tiene aplicaciones potenciales en el desarrollo de ventanas inteligentes y dispositivos de almacenamiento de datos ópticos.
Química medicinal
El this compound es un valioso químico de investigación en química medicinal . Se puede utilizar para sintetizar compuestos con actividad biológica, lo que ayuda al descubrimiento de nuevos agentes terapéuticos.
Ciencia de los materiales
Los derivados del nitrobenzonitrilo se investigan para su uso en ciencia de materiales . Pueden contribuir al desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas, que son esenciales para crear sensores avanzados y dispositivos electrónicos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzonitrile derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Without specific studies on 2-Methyl-3-nitrobenzonitrile, it’s difficult to determine its exact mode of action. Nitriles, in general, can undergo various reactions, including nucleophilic substitution and reduction .
Análisis Bioquímico
Biochemical Properties
2-Methyl-3-nitrobenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 2-Methyl-3-nitrobenzonitrile can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing effects of the nitro and nitrile groups .
Cellular Effects
The effects of 2-Methyl-3-nitrobenzonitrile on cells are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, 2-Methyl-3-nitrobenzonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-3-nitrobenzonitrile exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, 2-Methyl-3-nitrobenzonitrile can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-nitrobenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-3-nitrobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Methyl-3-nitrobenzonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-nitrobenzonitrile vary with different dosages in animal models. At low doses, the compound may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, have been reported at high doses of 2-Methyl-3-nitrobenzonitrile .
Metabolic Pathways
2-Methyl-3-nitrobenzonitrile is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-nitrobenzonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The distribution of 2-Methyl-3-nitrobenzonitrile can affect its overall biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-Methyl-3-nitrobenzonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Propiedades
IUPAC Name |
2-methyl-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQRHBFTRLIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502326 | |
| Record name | 2-Methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71516-35-3 | |
| Record name | 2-Methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?
A1: The crystal structure of 2-Methyl-3-nitrobenzonitrile reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)


![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)





